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Compound of Interest

Compound Name:
(3-Bromoquinolin-6-

yl)methanamine

Cat. No.: B1400493 Get Quote

An In-Depth Technical Guide to (3-Bromoquinolin-6-yl)methanamine: Structure, Properties,

and Synthetic Applications

Introduction
(3-Bromoquinolin-6-yl)methanamine is a substituted quinoline derivative that serves as a

valuable building block in medicinal chemistry and organic synthesis. The quinoline scaffold

itself is a privileged structure, found in a wide array of pharmacologically active compounds and

natural products.[1][2] The presence of a bromine atom at the 3-position and an aminomethyl

group at the 6-position provides two distinct points for chemical modification, making this

compound a versatile intermediate for the synthesis of complex molecules and compound

libraries for drug discovery.[3] This guide provides a comprehensive overview of its chemical

properties, structure, potential synthetic routes, and applications, tailored for researchers and

professionals in drug development.

Chemical Structure and Identification
The fundamental structure of (3-Bromoquinolin-6-yl)methanamine consists of a bicyclic

aromatic quinoline core. A bromine atom is substituted at the C3 position of the pyridine ring,

and an aminomethyl (-CH₂NH₂) group is attached to the C6 position of the benzene ring.

Caption: Chemical structure of (3-Bromoquinolin-6-yl)methanamine.
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Key Identifiers:

CAS Number: 1268261-09-1[4]

Molecular Formula: C₁₀H₉BrN₂[3][5]

Molecular Weight: 237.10 g/mol [3][5]

Synonyms: (3-bromoquinolin-6-yl)methanamine HCL[3]

Physicochemical Properties
The physicochemical properties of a compound are critical for predicting its behavior in

biological systems and for designing synthetic and purification protocols. While extensive

experimental data for this specific molecule is limited, predicted values provide useful

estimates.

Property Value Source

Molecular Weight 237.10 g/mol [3][5]

Molecular Formula C₁₀H₉BrN₂ [3][5]

Boiling Point 350.6 ± 27.0 °C (Predicted) [3]

Density 1.550 ± 0.06 g/cm³ (Predicted) [3]

pKa 8.51 ± 0.40 (Predicted) [3]

Appearance
Solid (inferred from related

compounds)
[6]

The quinoline ring system imparts aromatic stability.[6] The primary amine group makes the

compound basic, and its predicted pKa suggests it will be protonated at physiological pH.

Solubility is expected to be moderate in organic solvents like ethanol and dichloromethane,

with lower solubility in water, a common trait for bromoquinoline derivatives.[6]

Synthesis and Reactivity
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A definitive, published synthetic protocol for (3-Bromoquinolin-6-yl)methanamine is not

readily available. However, a logical synthetic pathway can be proposed based on established

methodologies for quinoline synthesis and functionalization, such as the Gould-Jacobs reaction

or Friedländer synthesis.[7] A plausible multi-step synthesis is outlined below.

Step 1: Quinoline Core Synthesis Step 2: Bromination Step 3: Amination

4-Bromo-2-nitro-toluene Intermediate Formation (e.g., Skraup/Doebner-von Miller)Glycerol, H₂SO₄, Oxidant 6-Bromo-3-methylquinoline 6-Bromo-3-(bromomethyl)quinolineNBS, AIBN Azide Intermediate1. Sodium Azide (NaN₃) (3-Bromoquinolin-6-yl)methanamine2. Reduction (e.g., H₂, Pd/C or PPh₃, H₂O)

Click to download full resolution via product page

Caption: Plausible synthetic workflow for (3-Bromoquinolin-6-yl)methanamine.

Detailed Protocol Rationale:

Formation of the Quinoline Core: The synthesis would likely begin with a substituted aniline

or nitrobenzene, such as 4-bromo-2-nitrotoluene. A classic quinoline synthesis like the

Skraup or Doebner-von Miller reaction, which involves reacting the starting material with

glycerol in the presence of an acid and an oxidizing agent, could be employed to construct

the 6-bromo-3-methylquinoline core.[7]

Benzylic Bromination: The methyl group at the C6 position can be selectively brominated

using N-Bromosuccinimide (NBS) with a radical initiator like AIBN. This reaction targets the

benzylic position, yielding 6-bromo-3-(bromomethyl)quinoline.

Introduction of the Amine: The resulting bromomethyl intermediate is a reactive electrophile.

A common and safe method to introduce the amine is via a two-step sequence. First,

nucleophilic substitution with sodium azide (NaN₃) forms an azidomethyl intermediate.[8]

Subsequent reduction of the azide, for instance by catalytic hydrogenation (H₂ over Pd/C) or

using a Staudinger reaction (triphenylphosphine followed by water), yields the final product,

(3-Bromoquinolin-6-yl)methanamine.[8]

Reactivity Insights: The molecule's reactivity is dictated by its functional groups:
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C3-Bromine: The bromine atom on the electron-deficient pyridine ring is susceptible to

nucleophilic aromatic substitution (SₙAr) reactions, especially if activating groups are

present.[9] It is also an ideal handle for transition-metal-catalyzed cross-coupling reactions

(e.g., Suzuki, Sonogashira, Buchwald-Hartwig) to introduce new carbon-carbon or carbon-

heteroatom bonds.

C6-Aminomethyl Group: The primary amine is nucleophilic and can undergo standard amine

reactions, such as acylation, alkylation, and reductive amination, to build more complex side

chains.

Quinoline Nitrogen: The nitrogen atom in the quinoline ring is weakly basic and can be

protonated or alkylated.[10]

Applications in Drug Discovery and Medicinal
Chemistry
Quinoline derivatives are a cornerstone of medicinal chemistry, exhibiting a vast range of

biological activities including anticancer, antimicrobial, anti-inflammatory, and antimalarial

properties.[1][2] (3-Bromoquinolin-6-yl)methanamine is primarily utilized as a versatile

intermediate or scaffold in the synthesis of novel therapeutic agents.[3][11]

Scaffold for Compound Libraries: Its bifunctional nature allows for divergent synthesis. The

amine can be elaborated into various amides or secondary/tertiary amines, while the

bromine atom can be used in coupling reactions to introduce diverse aryl or alkyl groups.

This makes it an excellent starting point for creating libraries of compounds for high-

throughput screening.[3]

Intermediate for Targeted Therapeutics: The quinoline core is present in numerous enzyme

inhibitors and receptor modulators.[10][11] By functionalizing this scaffold, researchers can

design molecules that target specific biological pathways implicated in diseases like cancer

or neurological disorders.[9][11] For example, substituted quinolines have been investigated

as inhibitors of human topoisomerase I, an enzyme critical for DNA replication.[9]

Spectroscopic Characterization Profile
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Structural confirmation of (3-Bromoquinolin-6-yl)methanamine relies on a combination of

spectroscopic techniques. While a specific public database entry for its complete spectra is

unavailable, the expected data can be reliably predicted based on its structure and data from

analogous compounds.[12][13]

Generalized Experimental Protocol for Spectroscopic Analysis:

Sample Preparation: Dissolve a small amount of the compound in a suitable deuterated

solvent (e.g., CDCl₃, DMSO-d₆) for NMR analysis. For IR, the sample can be analyzed as a

KBr pellet or a thin film. For MS, the sample is dissolved in a volatile solvent like methanol or

acetonitrile.

Data Acquisition:

NMR: Acquire ¹H and ¹³C spectra on a high-resolution spectrometer (e.g., 400 MHz or

higher).[14]

MS: Use an instrument capable of electron ionization (EI) or electrospray ionization (ESI)

to determine the molecular weight and fragmentation pattern.[12]

IR: Record the spectrum using an FTIR spectrometer.

Data Processing: Process the raw data (e.g., Fourier transform for NMR and IR) and analyze

the resulting spectra to confirm the structure.[12][15]

Expected Spectroscopic Data:

Mass Spectrometry (MS): The mass spectrum should display a characteristic molecular ion

(M⁺) peak cluster due to the presence of bromine's two stable isotopes, ⁷⁹Br and ⁸¹Br, which

have nearly equal natural abundance. This results in two peaks of almost identical intensity

at m/z 236 and 238.[12]

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for

the aromatic protons on the quinoline ring (typically in the δ 7.5-9.0 ppm range), a singlet for

the benzylic methylene protons (-CH₂-, ~δ 4.0 ppm), and a broad singlet for the amine

protons (-NH₂, which may exchange with D₂O).[12][15]
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¹³C NMR Spectroscopy: The proton-decoupled ¹³C NMR spectrum should exhibit 10 distinct

signals corresponding to the 10 carbon atoms in the molecule. The carbon attached to

bromine (C3) will be shifted upfield compared to an unsubstituted carbon, while the carbons

of the pyridine ring will generally be downfield.[12][16]

Infrared (IR) Spectroscopy: Key absorption bands would include N-H stretching from the

primary amine (two bands around 3300-3400 cm⁻¹), C-H stretching from the aromatic ring

(~3050 cm⁻¹), C=C and C=N stretching from the quinoline core (1500-1600 cm⁻¹), and C-Br

stretching (typically below 700 cm⁻¹).[13]

Safety and Handling
Specific safety data for (3-Bromoquinolin-6-yl)methanamine is not extensively documented.

However, based on related bromo- and amino-substituted heterocyclic compounds, appropriate

precautions should be taken.[17][18]

Personal Protective Equipment (PPE): Handle the compound in a well-ventilated chemical

fume hood. Wear standard PPE, including safety goggles, a lab coat, and chemical-resistant

gloves.[18]

Health Hazards: Bromoquinolines are often classified as skin and eye irritants.[19] Avoid

inhalation of dust and direct contact with skin and eyes.

Storage: Store in a tightly sealed container in a cool, dry place away from oxidizing agents.

Conclusion
(3-Bromoquinolin-6-yl)methanamine is a strategically important chemical intermediate. Its

structure, featuring a stable quinoline core with two distinct reactive sites, makes it a highly

adaptable building block for the synthesis of diverse and complex organic molecules. For

researchers in drug discovery and medicinal chemistry, this compound offers significant

potential for developing novel compounds with a wide range of pharmacological activities. A

thorough understanding of its properties, reactivity, and spectroscopic profile is essential for its

effective utilization in the laboratory.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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